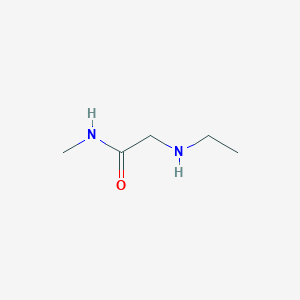

2-(ethylamino)-N-methylacetamide

Description

BenchChem offers high-quality 2-(ethylamino)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylamino)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-4-5(8)6-2/h7H,3-4H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWKDSQETUYEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302135 | |

| Record name | 2-(Ethylamino)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225229-03-8 | |

| Record name | 2-(Ethylamino)-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225229-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(ethylamino)-N-methylacetamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(ethylamino)-N-methylacetamide

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for 2-(ethylamino)-N-methylacetamide, a disubstituted amino acid amide. The document is intended for researchers, chemists, and professionals in drug development and chemical synthesis. We will explore several strategic approaches, including nucleophilic substitution and reductive amination, providing a deep dive into the mechanistic underpinnings, experimental considerations, and comparative analysis of each route. The guide emphasizes the causality behind procedural choices, offering field-proven insights to ensure technical accuracy and reproducibility. Detailed experimental protocols and visual diagrams of the synthetic pathways are included to facilitate both conceptual understanding and practical implementation.

Introduction

N-substituted amino amides are a crucial class of compounds, frequently appearing as structural motifs in pharmacologically active molecules and other specialty chemicals.[1] Their synthesis often requires careful control of reactivity to ensure selective functionalization and avoid common side reactions like over-alkylation.[2] The target molecule of this guide, 2-(ethylamino)-N-methylacetamide (C₅H₁₂N₂O)[3], presents a typical challenge in this class: the construction of a secondary amine adjacent to an amide functional group.

This document serves as a detailed manual, moving beyond a simple list of steps to explain the fundamental chemical principles governing the synthesis. We will analyze logical bond disconnections (retrosynthesis) to devise efficient pathways and provide detailed, self-validating protocols that incorporate purification and characterization, ensuring the integrity of the final product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections that form the basis of our primary synthetic strategies. The most apparent disconnections are the C-N bond of the secondary amine and the C-N bond of the amide.

Figure 1: Retrosynthetic analysis of 2-(ethylamino)-N-methylacetamide.

This analysis leads to two primary forward-synthesis strategies:

-

Strategy A: N-Alkylation. This approach involves forming the secondary amine C-N bond on a pre-existing N-methylacetamide backbone. This can be achieved either through direct nucleophilic substitution using an ethylating agent or via reductive amination.

-

Strategy B: Amidation. This strategy focuses on first constructing the N-ethylaminoacetic acid backbone and then forming the final amide bond with methylamine.

Key Synthesis Pathways

Pathway 1: Nucleophilic Substitution of 2-Chloro-N-methylacetamide

This is arguably the most direct approach, involving a classic SN2 reaction. The synthesis begins with the preparation of 2-chloro-N-methylacetamide from chloroacetyl chloride and methylamine, followed by nucleophilic attack by ethylamine.

Figure 2: Synthesis via Nucleophilic Substitution.

Mechanistic Insights & Experimental Causality:

-

Step 1 (Amidation): The reaction between an acyl chloride and an amine is highly exothermic and rapid. The use of a base (like aqueous NaOH in a Schotten-Baumann reaction or a tertiary amine in an organic solvent) is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Step 2 (N-Alkylation): Ethylamine acts as the nucleophile, displacing the chloride from the α-carbon of the acetamide.[4] A common issue in amine alkylation is over-alkylation.[2] In this case, the primary product, 2-(ethylamino)-N-methylacetamide, can potentially react with another molecule of 2-chloro-N-methylacetamide. To mitigate this, an excess of ethylamine is typically used to ensure the chloro-amide is consumed rapidly, favoring the formation of the desired secondary amine. A non-nucleophilic base like potassium carbonate (K₂CO₃) is employed to scavenge the HCl produced without competing with the ethylamine nucleophile. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction.

Pathway 2: Reductive Amination

Reductive amination is a powerful and highly selective method for forming C-N bonds, avoiding the over-alkylation problems associated with direct alkylation using alkyl halides.[2][5] This pathway begins with a readily available precursor, 2-amino-N-methylacetamide, which is reacted with acetaldehyde in the presence of a mild reducing agent.

Figure 3: Synthesis via Reductive Amination.

Mechanistic Insights & Experimental Causality:

-

One-Pot Procedure: This reaction is typically performed as a "one-pot" synthesis. The amine and aldehyde are mixed to form an imine intermediate in equilibrium.[6]

-

Selective Reducing Agent: The key to this method's success is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal.[2] These are milder reducing agents than sodium borohydride (NaBH₄).[5] They are not reactive enough to reduce the aldehyde starting material but are potent enough to reduce the protonated imine (iminium ion), which is formed under mildly acidic conditions (pH ~6-7). This selectivity is critical; if a stronger reductant like NaBH₄ were used from the start, it would simply reduce the acetaldehyde to ethanol.[7]

-

pH Control: Maintaining a slightly acidic pH is a delicate balance. It must be acidic enough to catalyze imine formation and protonate the imine to the more electrophilic iminium ion, but not so acidic as to significantly hydrolyze the reducing agent or protonate the starting amine, which would inhibit its initial nucleophilic attack on the aldehyde.[5]

Pathway 3: Amidation of N-Ethylglycine

This pathway builds the molecule from the amino acid end. It involves first synthesizing N-ethylglycine, activating its carboxylic acid group, and finally coupling it with methylamine.

Figure 4: Synthesis via Amide Coupling of N-Ethylglycine.

Mechanistic Insights & Experimental Causality:

-

N-Ethylglycine Synthesis: N-ethylglycine can be efficiently prepared via reductive amination of glyoxylic acid with ethylamine, followed by catalytic hydrogenation.[8]

-

Amide Coupling: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures to drive off water and is often inefficient.[9] Therefore, peptide coupling agents are employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used.[10]

-

EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

This intermediate is susceptible to side reactions. HOBt intercepts it to form an activated ester, which is more stable but still highly reactive towards amines. This two-stage activation minimizes side reactions and racemization (if a chiral center were present).

-

Methylamine then attacks the activated ester to form the desired amide bond, releasing HOBt. The urea byproduct from EDC is typically water-soluble, simplifying purification.

-

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Nucleophilic Substitution | Pathway 2: Reductive Amination | Pathway 3: Amidation of N-Ethylglycine |

| Number of Steps | 2 | 1 (from 2-amino-N-methylacetamide) | 2 (from glyoxylic acid) |

| Key Reagents | 2-chloro-N-methylacetamide, Ethylamine | Acetaldehyde, NaBH₃CN | N-Ethylglycine, Methylamine, EDC/HOBt |

| Selectivity | Moderate; risk of over-alkylation. | High; excellent selectivity for mono-alkylation.[2] | High; coupling agents are very specific. |

| Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Purification | Requires careful separation of mono- vs. di-alkylated products. | Generally cleaner; main byproduct is from the reducing agent. | Requires removal of coupling agent byproducts (e.g., urea). |

| Safety/Handling | 2-chloro-N-methylacetamide is a lachrymator and irritant. | NaBH₃CN is toxic and releases HCN gas under strong acid. | Coupling agents can be sensitizers. |

| Scalability | Good; common industrial reaction type. | Very good; often preferred for large-scale synthesis. | Moderate; cost of coupling agents can be a factor on a very large scale. |

Detailed Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Pathway 2)

This protocol is adapted from general procedures for reductive amination of amines with carbonyl compounds.[6][11]

Materials:

-

2-amino-N-methylacetamide hydrochloride (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.1 eq)

-

Methanol (MeOH) as solvent

-

Glacial Acetic Acid (to adjust pH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Sodium hydroxide (NaOH) solution (e.g., 1M)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-amino-N-methylacetamide hydrochloride (1.0 eq) and dissolve in methanol (approx. 10 mL per gram of starting material).

-

Neutralize the hydrochloride salt by adding an equivalent of a non-nucleophilic base like triethylamine or by carefully adding aqueous NaOH solution until the pH is ~8-9.

-

Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Carefully adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.

-

In a single portion, add sodium cyanoborohydride (1.1 eq). Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Once complete, carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate to neutralize the acid and decompose any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with DCM or EtOAc (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 2-(ethylamino)-N-methylacetamide.

Protocol B: Synthesis via Nucleophilic Substitution (Pathway 1)

This protocol is based on standard N-alkylation procedures for amines with alkyl halides.[4][12]

Materials:

-

2-Chloro-N-methylacetamide (1.0 eq)

-

Ethylamine (2.5 eq, as a solution in THF or EtOH, or condensed gas)

-

Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) as solvent

-

Water

-

Brine (saturated aqueous NaCl)

-

Ethyl Acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-chloro-N-methylacetamide (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

-

Add the solution of ethylamine (2.5 eq). The large excess minimizes the formation of the di-alkylated byproduct.

-

Heat the reaction mixture to reflux (approx. 82°C for MeCN) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting chloro-amide is consumed (typically 4-24 hours).

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl).

-

Rinse the filter cake with a small amount of fresh acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylamine.

-

Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x) to remove any remaining salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by silica gel chromatography or vacuum distillation to afford the pure product.

Conclusion

The synthesis of 2-(ethylamino)-N-methylacetamide can be accomplished through several reliable and effective pathways. The choice of method depends on factors such as starting material availability, scale, and the desired level of purity and selectivity.

-

Nucleophilic substitution offers a direct route but requires careful control to manage the potential for over-alkylation.

-

Reductive amination stands out as a highly selective and efficient method, often resulting in cleaner reactions and simpler purifications, making it an attractive option for both lab-scale and industrial production.[2]

-

Amidation of N-ethylglycine provides a robust, albeit longer, alternative that leverages the well-established field of peptide coupling chemistry.

For researchers requiring high purity and excellent control over the reaction, the reductive amination pathway is strongly recommended. All described protocols, when executed with precision, provide a solid foundation for the successful synthesis of this and related N-substituted amino amides.

References

- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

- Synthesis of N-Alkyl Amino Acids. ScienceDirect.

- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.

- Synthesis of N-substituted peptide amides.

- Substituted amide synthesis by amid

- Synthesis and characterization of new 2-(alkylamino)acetamides.

- Synthesis of N-Methyl Secondary Amines. Taylor & Francis Online.

- Reductive Amin

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Reductive Amin

- Synthesis of Complex Molecules through Reductive Amin

- Acetamide. Organic Syntheses.

- Protocol for N-Butyl-2-(methylamino)

- 2-(ethylamino)-n-methylacetamide (C5H12N2O). PubChemLite.

- Technique for preparing N-methylacetamide.

- N-Acylation Reactions of Amines.

- Alkyl

- Preparation of the N-alkylglycinato coordination compounds by reactions...

- N-Methylacetamide. Wikipedia.

- Ethylamine, N-methyl-. Organic Syntheses.

- 2-(ethylamino)-N-methylacetamide hydrochloride. Sigma-Aldrich.

- 2-(ethylamino)-N,N-dimethylacetamide. Santa Cruz Biotechnology.

- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.

- N-Methylacetamide synthesis. ChemicalBook.

- N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange.

- Method for preparing 2-amino-dimethyl acetamide hydrochloride.

- N-terminal acetylation and methylation differentially affect the function of MYL9.

- Synthesis method of N-ethyl ethylene diamine.

- 2-amino-N-methylacetamide.

- N-Ethyl-N-methylglycine.

- N-terminal acetylation of Set1-COMPASS fine-tunes H3K4 methylation patterns.

- N-ETHYLGLYCINE synthesis. ChemicalBook.

- Synthesis of ethyl N-acetyl-glycin

- Quadruple N-Methylation of Ethylenediamine with CO2 and H2 over Supported Sulfurized Re C

- DARZENS REACTION.STRAWBERRY FLAVOR.

Sources

- 1. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. PubChemLite - 2-(ethylamino)-n-methylacetamide (C5H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. Alkylation - Wikipedia [en.wikipedia.org]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. DSpace [open.bu.edu]

- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 8. N-ETHYLGLYCINE synthesis - chemicalbook [chemicalbook.com]

- 9. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

- 10. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(ethylamino)-N-methylacetamide

Introduction

2-(ethylamino)-N-methylacetamide is a small molecule of interest in chemical and pharmaceutical research. Its structure, featuring a secondary amine and an amide functional group, suggests potential applications as a scaffold in medicinal chemistry or as a specialty solvent. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(ethylamino)-N-methylacetamide, alongside detailed experimental protocols for their determination, offering a foundational resource for researchers and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and industrial applications. While extensive experimental data for 2-(ethylamino)-N-methylacetamide is not widely published, we can compile its basic identifiers and predict key properties based on its structure and data from analogous compounds.

| Property | Value | Source/Notes |

| IUPAC Name | 2-(ethylamino)-N-methylacetamide | PubChem[1] |

| CAS Number | 225229-03-8 | Guidechem[2] |

| Molecular Formula | C₅H₁₂N₂O | Guidechem[2] |

| Molecular Weight | 116.16 g/mol | Guidechem[2] |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Based on similar N-alkylacetamides.[3] |

| Boiling Point | Estimated to be in the range of 200-250 °C. | Extrapolated from related compounds.[3] |

| Melting Point | Not available. | - |

| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of amine and amide functionalities suggests hydrophilicity.[3] |

| pKa (of the secondary amine) | Predicted to be around 10-11. | Typical for secondary amines.[3] |

| LogP (Octanol-Water Partition Coefficient) | -0.5 (Predicted) | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the predicted properties of 2-(ethylamino)-N-methylacetamide must be confirmed through empirical testing. The following section details robust, step-by-step methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound in a given solvent. It involves allowing the compound to reach equilibrium in the solvent over a set period, followed by quantification of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(ethylamino)-N-methylacetamide to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial. The excess solid should be visible.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Quantification:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe equipped with a filter (e.g., 0.22 µm PVDF).

-

Quantify the concentration of 2-(ethylamino)-N-methylacetamide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Workflow for Aqueous Solubility Determination:

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa (Potentiometric Titration)

Rationale: The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at different pH values. For 2-(ethylamino)-N-methylacetamide, the pKa of the secondary amine will dictate its charge and, consequently, its solubility, membrane permeability, and receptor-binding interactions. Potentiometric titration is a reliable method for its determination.[4]

Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of 2-(ethylamino)-N-methylacetamide and dissolve it in a known volume of deionized water. The concentration should be in the range of 1-10 mM.

-

-

Titration Setup:

-

Place the solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant (HCl) in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH change upon addition of titrant becomes minimal, indicating the complete protonation of the amine.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa corresponds to the pH at which half of the amine is protonated. This is the midpoint of the steepest part of the titration curve (the equivalence point).

-

Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation or by using specialized software to analyze the titration data.

-

Logical Relationship for pKa Determination:

Caption: Logical flow for pKa determination using potentiometric titration.

Synthesis and Purification Considerations

A plausible synthetic route to 2-(ethylamino)-N-methylacetamide involves the nucleophilic substitution of a 2-halo-N-methylacetamide with ethylamine.

Proposed Synthesis Workflow:

Caption: A proposed synthetic workflow for 2-(ethylamino)-N-methylacetamide.

Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or by vacuum distillation. The choice of method will depend on the scale of the reaction and the nature of any impurities.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups (amine and amide).

Conclusion

While 2-(ethylamino)-N-methylacetamide is not an extensively characterized compound, its physicochemical properties can be reliably predicted and experimentally determined using standard laboratory techniques. This guide provides the necessary foundational knowledge and practical protocols for researchers to confidently work with this molecule. A thorough understanding of its solubility, pKa, and other properties is essential for its successful application in drug discovery and development, as well as in broader chemical research. The methodologies outlined herein are designed to be robust and reproducible, ensuring the generation of high-quality data for any research endeavor involving this compound.

References

-

PubChem. 2-(ethylamino)-n-methylacetamide. Available from: [Link].

-

J. C. McLaughlin. Experiment 27 - Amines and Amides. Available from: [Link].

-

Embibe. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. January 25, 2023. Available from: [Link].

-

Scribd. Exp 6 | PDF | Amine | Chemical Compounds. Available from: [Link].

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. May 20, 2023. Available from: [Link].

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). January 06, 2022. Available from: [Link].

-

ACS Publications. pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. February 07, 2001. Available from: [Link].

-

PubMed. Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. March 11, 2005. Available from: [Link].

-

PubChemLite. 2-(ethylamino)-n-methylacetamide (C5H12N2O). Available from: [Link].

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. December 21, 2012. Available from: [Link].

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link].

-

Simple Method for the Estimation of pKa of Amines†. Available from: [Link].

-

PubChem. 2-amino-N-methylacetamide | C3H8N2O | CID 89675. Available from: [Link].

-

PubChem. Acetamide | CH3CONH2 | CID 178. Available from: [Link].

-

Wikipedia. N-Methylacetamide. Available from: [Link].

-

ACS Publications. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. June 14, 2024. Available from: [Link].

- Google Patents. CN1760175A - Technique for preparing N-methylacetamide.

-

PMC. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. June 16, 2016. Available from: [Link].

- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

Sources

An In-Depth Technical Guide to the CNS Mechanism of Action of 2-(ethylamino)-N-methylacetamide

A Hypothetical Case Study in Neuropharmacological Drug Discovery

Executive Summary

This document outlines a systematic, multi-tiered approach to characterizing the central nervous system (CNS) mechanism of action for a novel compound, designated "Ethenzamide" (2-(ethylamino)-N-methylacetamide). We hypothesize that Ethenzamide functions as a positive allosteric modulator (PAM) of the GABA-A receptor (GABAAR), the primary inhibitory neurotransmitter receptor in the CNS.[1] This guide details the logical progression of experiments, from initial target identification and in vitro characterization to in vivo behavioral and safety assessments, that would be required to validate this hypothesis. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific rigor.

Introduction: The Rationale for Investigating Ethenzamide

The discovery of novel CNS-active compounds with unique mechanisms of action is paramount for addressing the significant unmet medical needs in neurology and psychiatry. Ethenzamide's structure, a small molecule with potential for good blood-brain barrier penetration, warrants a thorough investigation of its neuropharmacological properties. Our initial hypothesis centers on the GABAergic system due to its critical role in regulating neuronal excitability and its proven tractability as a drug target for conditions like anxiety, epilepsy, and insomnia.[1][2] Positive allosteric modulators of GABAARs are of particular interest as they enhance endogenous GABAergic tone rather than directly activating the receptor, potentially offering a more nuanced therapeutic effect with a wider safety margin.[1][3][4]

Phase I: In Vitro Target Identification and Validation

The initial phase of our investigation focuses on confirming Ethenzamide's interaction with the GABAAR and characterizing the nature of this interaction at the molecular level.

Radioligand Binding Assays

Objective: To determine if Ethenzamide binds to the GABAAR complex and to identify its potential binding site.

Causality: We will utilize radioligand binding assays to assess Ethenzamide's ability to displace known ligands from different sites on the GABAAR. A lack of displacement of a GABA-site agonist like [3H]muscimol, coupled with an enhancement of a benzodiazepine-site ligand like [3H]flunitrazepam binding, would provide the first evidence of positive allosteric modulation.[5]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from HEK293 cells stably expressing specific GABAAR subtypes (e.g., α1β2γ2).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation: Incubate membrane preparations with a fixed concentration of radioligand (e.g., [3H]flunitrazepam at ~1 nM) and increasing concentrations of Ethenzamide (1 nM to 100 µM) for 60 minutes at 4°C.

-

Separation: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of Ethenzamide concentration. Calculate the EC50 value (the concentration of Ethenzamide that produces 50% enhancement of radioligand binding).

Hypothetical Data Summary:

| Compound | Radioligand | Assay Type | Result | Implication |

| Ethenzamide | [3H]Muscimol | Displacement | No displacement up to 100 µM | Does not bind to the GABA agonist site |

| Ethenzamide | [3H]Flunitrazepam | Enhancement | EC50 = 250 nM | Potentiates binding at the benzodiazepine site |

Electrophysiological Characterization

Objective: To functionally confirm that Ethenzamide enhances GABA-evoked currents in a cellular model.

Causality: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function.[6] By applying GABA to a cell expressing GABAARs in the presence and absence of Ethenzamide, we can directly measure changes in chloride ion flux and thus confirm positive allosteric modulation.[1][3]

Protocol: Automated Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture: Use HEK293 cells stably expressing human α1β3γ2 GABAARs or cultured primary neurons.

-

Solutions:

-

Voltage Clamp: Hold cells at a membrane potential of -80 mV.[6]

-

Compound Application:

-

Establish a baseline GABA-evoked current by applying a sub-maximal (EC20) concentration of GABA (e.g., 1 µM).

-

Co-apply the GABA EC20 concentration with increasing concentrations of Ethenzamide (10 nM to 30 µM).

-

-

Data Acquisition: Record the potentiation of the GABA-evoked chloride current.

-

Data Analysis: Calculate the EC50 for potentiation and the maximum potentiation effect.

Hypothetical Data Summary:

| Parameter | Value | Interpretation |

| GABA EC50 | 1.5 µM | Baseline receptor sensitivity |

| Ethenzamide EC50 (in presence of GABA EC20) | 320 nM | Potentiation potency |

| Maximum Potentiation | 750% of GABA EC20 response | High efficacy as a PAM |

Signaling Pathway and Experimental Workflow Diagrams:

Caption: GABA-A receptor signaling pathway modulated by Ethenzamide.

Caption: Workflow for patch-clamp electrophysiology experiment.

Phase II: In Vivo Proof of Concept

With in vitro activity confirmed, the next phase is to determine if Ethenzamide elicits the expected physiological and behavioral responses in a living organism.

Behavioral Pharmacology: The Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of Ethenzamide in a rodent model.

Causality: The EPM is a widely validated assay for anxiety-related behavior in rodents.[7][8][9][10] Anxiolytic compounds, such as benzodiazepines which are GABAAR PAMs, increase the time rodents spend in the open, more "threatening" arms of the maze.[9] A similar effect with Ethenzamide would provide strong in vivo evidence for its mechanism of action.

Protocol: Elevated Plus Maze Assay

-

Animals: Male Wistar rats (250-300g).

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.[7]

-

Dosing: Administer Ethenzamide (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to testing. A positive control (e.g., Diazepam, 2 mg/kg) should be included.

-

Procedure: Place the rat in the center of the maze facing an open arm and allow it to explore for 5 minutes.[9]

-

Data Collection: Use video-tracking software to record the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between treatment groups using ANOVA.

Hypothetical Data Summary:

| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 | 4.5 ± 0.8 |

| Diazepam | 2 | 45.8 ± 4.5 | 10.2 ± 1.5 |

| Ethenzamide | 1 | 18.5 ± 2.8 | 5.1 ± 1.0 |

| Ethenzamide | 3 | 35.1 ± 3.9 | 8.9 ± 1.2 |

| Ethenzamide | 10 | 42.3 ± 4.2 | 9.8 ± 1.4 |

| *p<0.05, **p<0.01 vs. Vehicle |

Neurochemical Analysis: In Vivo Microdialysis

Objective: To determine if Ethenzamide enhances GABAergic neurotransmission in a specific brain region associated with anxiety, such as the amygdala.

Causality: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[11][12][13] While a PAM is not expected to increase basal GABA release, it should potentiate GABA levels following a physiological or pharmacological challenge that stimulates GABA release. This provides a direct link between the drug's molecular action and its neurochemical effect in the brain.[14]

Protocol: In Vivo Microdialysis in the Amygdala

-

Surgery: Stereotaxically implant a microdialysis guide cannula targeting the basolateral amygdala of anesthetized rats. Allow for a 48-hour recovery period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.[15]

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular GABA.

-

Drug Administration: Administer Ethenzamide (10 mg/kg, i.p.).

-

Post-Drug Collection: Continue collecting dialysate samples for at least 3 hours post-injection.

-

Sample Analysis: Analyze GABA concentrations in the dialysate using HPLC with fluorescence detection.

-

Data Analysis: Express GABA levels as a percentage of the mean baseline concentration.

Phase III: Safety and Pharmacokinetic Profiling

A crucial component of drug development is to establish a preliminary safety and pharmacokinetic profile.

Preliminary Safety Assessment

Objective: To identify potential liabilities early in the discovery process.

Causality: Early assessment of mutagenicity (Ames test) and off-target effects, particularly on the hERG potassium channel (which is associated with cardiac arrhythmias), is critical for a " go/no-go " decision.[16]

Protocols:

-

Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.[17][18][19][20] The test uses strains of Salmonella typhimurium with mutations in the histidine synthesis operon, and mutagenicity is indicated by a chemical's ability to cause a reverse mutation.[17][21]

-

hERG Channel Assay: An in vitro fluorescence polarization assay or automated patch-clamp study to determine if Ethenzamide binds to and inhibits the hERG potassium channel.[16][22]

Hypothetical Data Summary:

| Assay | Result | Interpretation |

| Ames Test | Negative across 5 strains ± S9 activation | Non-mutagenic |

| hERG Binding Assay | IC50 > 30 µM | Low risk of cardiac liability |

Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Penetration

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Ethenzamide and confirm its ability to reach its CNS target.

Causality: A successful CNS drug must be able to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.[23][24] Understanding its PK profile is essential for designing effective in vivo studies and predicting human dosage.[25][26][27]

Protocol: Rodent Pharmacokinetic Study

-

Dosing: Administer Ethenzamide (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes to separate groups of rats.

-

Sampling: Collect serial blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At each time point, a subset of animals is euthanized for brain tissue collection.

-

Analysis: Analyze plasma and brain homogenate concentrations of Ethenzamide using LC-MS/MS.

-

Data Analysis: Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). Determine the brain-to-plasma concentration ratio (Kp).

Hypothetical Data Summary:

| Parameter | Value | Interpretation |

| Plasma Half-life (t1/2) | 4.2 hours | Suitable for once or twice daily dosing |

| Oral Bioavailability (%F) | 65% | Good oral absorption |

| Brain/Plasma Ratio (Kp) at 2h | 2.5 | Excellent CNS penetration |

Conclusion and Future Directions

The hypothetical data presented in this guide strongly support the characterization of Ethenzamide (2-(ethylamino)-N-methylacetamide) as a potent, orally bioavailable, and CNS-penetrant positive allosteric modulator of the GABA-A receptor with a promising anxiolytic-like profile and a clean preliminary safety assessment. The logical progression from in vitro binding and functional assays to in vivo behavioral and neurochemical studies provides a robust and self-validating framework for elucidating its mechanism of action.

Future studies would involve characterizing its activity on different GABAAR subtypes to understand its potential for a differentiated safety and efficacy profile, exploring its efficacy in other CNS disorder models (e.g., epilepsy, insomnia), and conducting more comprehensive preclinical toxicology and pharmacokinetic studies to support its advancement towards clinical development.

References

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (Source)

- Ames Test Protocol.

- What are GABAA receptor positive allosteric modulators and how do they work?. (2024). (Source)

- GABA Receptor Positive Allosteric Modulators. (2024).

- Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed. (Source)

- GABAA receptor positive allosteric modul

- In Vivo Microdialysis. Buczynski/Gregus Lab. (Source)

- Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat som

- Microbial Mutagenicity Assay: Ames Test. (2018). PMC. (Source)

- A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (Source)

- Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. (2024). RSC Publishing. (Source)

- Benefits of in vivo monitoring | Microdialysis. Pronexus Analytical AB. (Source)

- Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. (Source)

- Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PMC. (Source)

- Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Sophion. (Source)

- (PDF) Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. (2009).

- Screening Protocol and Assay Conditions. ThermoFisher. (Source)

- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret

- Elevated plus maze protocol. (2023). (Source)

- Predicting Drug Concentration-Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically-Based Pharmacokinetic Model. PubMed. (Source)

- hERG Safety Assay. Evotec. (Source)

- Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. (2022). (Source)

- Ames Test | Cyprotex ADME-Tox Solutions. Evotec. (Source)

- GABAA Channels, Microfluidic Patch Clamp System. Molecular Devices. (Source)

- Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC. (Source)

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). (Source)

- Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). (2025). (Source)

- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. (Source)

- Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019). (Source)

- Predicting Drug Concentration‐Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically‐Based Pharmacokinetic Model. (2017). R Discovery. (Source)

- Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. (2017). Taylor & Francis. (Source)

- The use of the elevated plus maze as an assay of anxiety-rel

- The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. PubMed. (Source)

Sources

- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 8. protocols.io [protocols.io]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. buczynski-gregus.com [buczynski-gregus.com]

- 13. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]

- 14. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 16. evotec.com [evotec.com]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. archive.epa.gov [archive.epa.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS) | IntechOpen [intechopen.com]

- 24. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Predicting Drug Concentration-Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically-Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. tandfonline.com [tandfonline.com]

Preamble: Charting the Course for a Novel Chemical Entity

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel N-Methylacetamide Derivatives: A Case Study Approach with 2-(ethylamino)-N-methylacetamide

In the landscape of modern drug discovery, the journey of a promising molecule from the bench to the bedside is paved with rigorous scientific evaluation. Among the most critical of these assessments is the characterization of its pharmacokinetics (PK)—the study of how an organism affects a drug. This guide, prepared for researchers, scientists, and drug development professionals, delineates a comprehensive strategy for the pharmacokinetic profiling of a novel N-methylacetamide derivative, exemplified by 2-(ethylamino)-N-methylacetamide.

As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this document is designed to provide a strategic framework, grounded in established principles of drug metabolism and pharmacokinetics (DMPK), to guide the investigation of a new chemical entity (NCE). We will explore the "why" behind each experimental choice, ensuring a self-validating and scientifically sound approach to understanding the absorption, distribution, metabolism, and excretion (ADME) of our compound of interest.

While specific data for 2-(ethylamino)-N-methylacetamide is not yet publicly available, this guide will serve as a roadmap for its investigation, providing detailed methodologies and illustrative data to inform the research process.

Part 1: Foundational In Vitro and In Silico Characterization

Prior to in vivo studies, a robust in vitro and in silico assessment is crucial for predicting the pharmacokinetic behavior of an NCE. This initial phase provides essential data for optimizing molecular design and planning subsequent preclinical and clinical studies.

Physicochemical Properties: The Building Blocks of Bioavailability

The intrinsic physicochemical properties of a compound govern its interaction with the biological environment. Key parameters to be determined include:

-

Solubility: Assessed in physiologically relevant buffers (e.g., pH 1.2, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood.

-

pKa: The ionization constant, which influences the compound's charge state and thus its ability to cross biological membranes.

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) are critical indicators of a compound's lipophilicity and its potential for membrane permeability and non-specific binding.

These parameters are typically determined using standard techniques such as potentiometric titration for pKa and the shake-flask method or reverse-phase HPLC for LogP/LogD.

Table 1: Illustrative Physicochemical Properties of 2-(ethylamino)-N-methylacetamide

| Parameter | Method | Result | Implication |

| Aqueous Solubility (pH 7.4) | High-Throughput Nephelometry | > 200 µM | Unlikely to be limited by solubility for oral absorption. |

| pKa | Potentiometric Titration | 8.5 (basic) | Primarily ionized at physiological pH, which may impact cell permeability. |

| LogD (pH 7.4) | Shake-Flask Method | 1.2 | Moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

In Silico ADME Modeling: A First Look into the Future

Computational models provide an early, cost-effective prediction of a compound's ADME properties. While not a substitute for experimental data, these models are invaluable for prioritizing candidates and identifying potential liabilities. A variety of commercial and open-source software packages can be used to predict parameters such as:

-

Human intestinal absorption (HIA)

-

Blood-brain barrier (BBB) penetration

-

Plasma protein binding

-

Cytochrome P450 (CYP) metabolism sites and potential for inhibition

In Vitro Permeability: Crossing the Intestinal Barrier

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

-

Permeability Assessment: The test compound (e.g., 2-(ethylamino)-N-methylacetamide) is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

-

Quantification: The concentration of the compound in the donor and receiver compartments is determined by a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Table 2: Illustrative Caco-2 Permeability Data for 2-(ethylamino)-N-methylacetamide

| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Human Absorption |

| Apical to Basolateral (A-B) | 15.2 | 1.8 | High |

| Basolateral to Apical (B-A) | 27.4 |

An efflux ratio of less than 2 suggests that the compound is not a significant substrate for major efflux transporters like P-glycoprotein.

In Vitro Metabolic Stability: The First Encounter with Drug-Metabolizing Enzymes

Understanding a compound's susceptibility to metabolism is critical for predicting its in vivo clearance and oral bioavailability. Initial screening is typically performed using liver microsomes or hepatocytes.

-

Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.

-

Hepatocytes: These primary liver cells contain both phase I and phase II metabolizing enzymes, as well as transporters, providing a more complete picture of hepatic metabolism.

Experimental Protocol: Microsomal Stability Assay

-

Incubation: The test compound is incubated with liver microsomes (human, rat, mouse) and a NADPH-regenerating system to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like cold acetonitrile.

-

Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram 1: Workflow for In Vitro Metabolic Stability Assessment

Caption: A streamlined workflow for determining the metabolic stability of a novel compound using liver microsomes.

Table 3: Illustrative Metabolic Stability Data for 2-(ethylamino)-N-methylacetamide

| Species | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |

| Human | 45 | 15.4 | Low to Moderate |

| Rat | 25 | 27.7 | Moderate |

| Mouse | 18 | 38.5 | Moderate to High |

These data suggest potential differences in metabolic clearance between species, which is a critical consideration for selecting appropriate animal models for further studies.

Cytochrome P450 Inhibition and Induction: The Potential for Drug-Drug Interactions

It is essential to assess whether an NCE can inhibit or induce the activity of major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to elevated plasma levels of co-administered drugs, increasing the risk of toxicity, while induction can decrease their efficacy.

-

Inhibition Assays: The test compound is co-incubated with human liver microsomes, a CYP-specific probe substrate, and NADPH. The formation of the probe's metabolite is measured, and the concentration of the test compound that causes 50% inhibition (IC50) is determined.

-

Induction Assays: Primary human hepatocytes are treated with the test compound for 48-72 hours. Changes in the mRNA expression and/or activity of CYP enzymes are then measured.

Plasma Protein Binding: The Fraction Available for Action

Only the unbound fraction of a drug in plasma is pharmacologically active and available for distribution and clearance. Therefore, determining the extent of plasma protein binding is a critical step. The most common method is equilibrium dialysis.

Experimental Protocol: Equilibrium Dialysis

-

Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.

-

Sample Loading: Plasma is added to one chamber, and a protein-free buffer is added to the other. The test compound is spiked into the plasma-containing chamber.

-

Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

-

Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 2: In Vivo Pharmacokinetic Characterization in Preclinical Species

Following a favorable in vitro profile, in vivo studies are conducted to understand the compound's behavior in a whole organism.

Animal Model Selection and Study Design

The choice of animal species is guided by the in vitro metabolism data, with the goal of selecting a species whose metabolic profile is most similar to that of humans. The rat is a common choice for initial PK studies due to its well-characterized physiology and handling practicalities.

A typical study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

-

IV Administration: Provides direct entry into the systemic circulation, allowing for the determination of clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

-

PO Administration: Allows for the assessment of oral bioavailability (F), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method, typically LC-MS/MS, must be developed and validated for the quantification of the test compound in biological matrices (e.g., plasma, urine). Method validation should be performed in accordance with regulatory guidelines and includes assessment of linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Data Analysis

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

Diagram 2: Relationship between IV and PO Pharmacokinetic Parameters

Caption: A diagram illustrating the derivation of key pharmacokinetic parameters from intravenous and oral dosing studies.

Table 4: Illustrative In Vivo Pharmacokinetic Parameters of 2-(ethylamino)-N-methylacetamide in Rats

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) | Unit |

| Cmax | - | 1250 | ng/mL |

| Tmax | - | 0.5 | h |

| AUC(0-inf) | 1800 | 4500 | ng*h/mL |

| t1/2 | 2.5 | 2.8 | h |

| CL | 9.2 | - | mL/min/kg |

| Vd | 2.1 | - | L/kg |

| F | - | 50 | % |

These illustrative data suggest that 2-(ethylamino)-N-methylacetamide has moderate clearance, a reasonable volume of distribution, and 50% oral bioavailability in rats.

Part 3: Advanced Investigations and Mechanistic Insights

For compounds that advance in development, a deeper understanding of their ADME properties is required.

Metabolite Identification and Profiling

Identifying the major metabolites of a drug is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites. This is typically achieved by analyzing samples from in vitro metabolism studies and in vivo PK studies using high-resolution mass spectrometry (HRMS). By comparing the metabolic profiles across species and with human-derived in vitro systems, it is possible to determine if human metabolites are adequately represented in the toxicology species.

Excretion and Mass Balance Studies

To fully account for the fate of the drug, a mass balance study is conducted, typically in a single preclinical species, using a radiolabeled version of the compound (e.g., with ¹⁴C or ³H). This study quantifies the routes and rates of excretion (urine, feces, bile) of the drug and its metabolites.

Conclusion: A Synthesis of Evidence for Informed Decision-Making

The pharmacokinetic profiling of a novel compound like 2-(ethylamino)-N-methylacetamide is a multi-faceted process that integrates in silico, in vitro, and in vivo data. The comprehensive approach outlined in this guide, from foundational physicochemical characterization to in-depth in vivo studies, provides a robust framework for understanding the ADME properties of an NCE. By meticulously following these scientifically grounded methodologies, researchers can build a comprehensive data package to support informed decision-making in the drug development process, ultimately paving the way for the successful translation of a promising molecule into a safe and effective therapy.

References

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature Protocols, 2(9), 2111–2119. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

-

U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Toxicological Profile of 2-(ethylamino)-N-methylacetamide

Abstract

This document provides a comprehensive framework for establishing the toxicological profile of the novel chemical entity, 2-(ethylamino)-N-methylacetamide. In the absence of extensive public data on this specific molecule, this guide is structured as a prospective, multi-tiered toxicological evaluation strategy. It is designed to be a robust, scientifically-defensible, and regulatory-compliant roadmap for researchers and drug development professionals. The proposed studies are grounded in internationally recognized methodologies, primarily referencing the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring the generation of high-quality, mutually acceptable data.[1][2][3] This whitepaper details the rationale behind each recommended toxicological assessment, from initial in silico and in vitro screenings to definitive in vivo studies, providing a logical and efficient pathway for hazard identification and risk characterization.

Introduction and Chemical Identity

2-(ethylamino)-N-methylacetamide is a small molecule whose biological activity and safety profile are yet to be fully elucidated. Its chemical structure suggests potential applications in various fields, necessitating a thorough toxicological evaluation to ensure human safety. This guide outlines the critical studies required to build a comprehensive toxicology package suitable for regulatory submission and informed decision-making in a drug development context.

Chemical Information:

| Property | Value | Source |

| IUPAC Name | 2-(ethylamino)-N-methylacetamide | PubChem |

| CAS Number | 225229-03-8 | Guidechem[4] |

| Molecular Formula | C5H12N2O | PubChemLite[5] |

| Molecular Weight | 116.16 g/mol | Guidechem[4] |

| Chemical Structure | CCNCC(=O)NC | PubChemLite[5] |

Proposed Toxicological Evaluation Strategy: A Tiered Approach

A tiered approach to toxicological testing is a scientifically sound and ethically responsible strategy. It begins with computational and in vitro methods to predict and screen for potential hazards, minimizing the use of animal testing.[6] The results from these initial tiers inform the necessity and design of subsequent in vivo studies.

Caption: A tiered approach to toxicological evaluation.

Tier 1: In Silico and In Vitro Assessment

The initial tier focuses on foundational data generation without the use of live animals.

2.1.1. Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to toxicology, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME).[7][8]

Experimental Protocol: Physicochemical Characterization

-

Water Solubility: Determined using the flask method (OECD Guideline 105).

-

Partition Coefficient (n-octanol/water): Measured using the shake flask method (OECD Guideline 107) to predict lipophilicity and potential for bioaccumulation.

-

Vapor Pressure: Assessed using the vapor pressure balance method (OECD Guideline 104).

-

pKa Determination: Potentiometric titration will be used to determine the ionization constant(s).

2.1.2. In Silico Modeling

Computational toxicology models can predict potential liabilities based on the chemical structure.

Methodology:

-

Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict:

-

Genotoxicity (e.g., Ames mutagenicity).

-

Carcinogenicity.

-

Skin sensitization.

-

Potential for liver toxicity.

-

2.1.3. In Vitro Screening

In vitro assays provide the first biological data on the compound's potential toxicity.[9]

Experimental Protocols:

-

Cytotoxicity Assays:

-

Cell Lines: Utilize a panel of human cell lines (e.g., HepG2 for liver, Caco-2 for intestinal, and a neuronal cell line).

-

Methodology: Expose cells to a range of concentrations of 2-(ethylamino)-N-methylacetamide for 24 and 48 hours.

-

Endpoint: Measure cell viability using a neutral red uptake assay (OECD Guideline 129) or an MTT assay.

-

Data Output: Determine the IC50 (concentration causing 50% inhibition of cell viability).

-

-

Metabolic Stability:

-

System: Incubate the test compound with human liver microsomes.

-

Analysis: Quantify the disappearance of the parent compound over time using LC-MS/MS.

-

Data Output: Calculate the in vitro half-life and intrinsic clearance.

-

-

CYP450 Inhibition:

-

Methodology: Assess the potential of 2-(ethylamino)-N-methylacetamide to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using fluorescent probe substrates.

-

Data Output: Determine IC50 values for each CYP isozyme.

-

Tier 2: In Vivo Acute and Genetic Toxicology

Should the in vitro data suggest potential for biological activity, a limited set of in vivo studies are warranted to assess acute toxicity and genotoxic potential.

2.2.1. Acute Systemic Toxicity

These studies determine the potential for toxicity from a single, high-dose exposure.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

-

Species: Rat (one sex, typically female).

-

Administration: A single oral dose administered by gavage.

-

Procedure: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

-

Data Output: An estimate of the LD50 (lethal dose for 50% of the animals) and detailed observations of toxic effects.

2.2.2. Genetic Toxicology

A battery of tests is required to assess the potential for genotoxicity, which is a key indicator of carcinogenic potential.

Experimental Protocols:

-

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471):

-

System: Multiple strains of Salmonella typhimurium and Escherichia coli.

-

Methodology: The compound is tested with and without metabolic activation (S9 fraction).

-

Endpoint: An increase in the number of revertant colonies indicates mutagenicity.

-

-

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473):

-

System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells).

-

Methodology: Cells are exposed to the test compound and analyzed for chromosomal damage.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474):

-

System: Rodents (mouse or rat).

-

Methodology: The compound is administered to the animal, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes.

-

Endpoint: An increase in micronucleated erythrocytes indicates in vivo genotoxicity.

-

Caption: Workflow for assessing genotoxicity.

Tier 3: Repeat-Dose and Reproductive/Developmental Toxicity

If the compound is intended for uses that may result in repeated human exposure, these studies are critical.

2.3.1. Repeat-Dose Toxicity

These studies identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[10][11]

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)

-

Species: Rat.

-

Groups: Three dose groups and a control group (10 animals/sex/group).

-

Administration: Daily oral gavage for 28 days.

-

Observations:

-

Daily clinical observations.

-

Weekly body weight and food consumption.

-

Hematology and clinical chemistry at termination.

-

Gross necropsy and organ weights.

-

Histopathological examination of major organs and tissues.

-

-

Data Output:

-

Identification of target organs of toxicity.

-

Characterization of the dose-response relationship.

-

Determination of the NOAEL.

-

Potential Target Organs and Key Assessments:

| Organ System | Key Assessments |

| Liver | Liver enzymes (ALT, AST), bilirubin, histopathology |

| Kidney | Blood urea nitrogen (BUN), creatinine, urinalysis, histopathology |

| Hematopoietic | Complete blood count (CBC) |

| Nervous System | Clinical observations, functional observational battery |

2.3.2. Reproductive and Developmental Toxicity Screening

An initial screen for potential effects on reproduction and development is necessary.

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

-

Species: Rat.

-

Methodology: This study combines a 28-day repeat-dose study with an assessment of reproductive performance (mating, fertility, gestation) and developmental effects on offspring.

-

Endpoints:

-

Reproductive performance of the parental generation.

-

Viability, growth, and development of the first-generation offspring.

-

-

Data Output: Preliminary data on reproductive and developmental toxicity to inform the need for more extensive studies.

Anticipated Metabolic Pathways

Based on its chemical structure, 2-(ethylamino)-N-methylacetamide is likely to undergo several metabolic transformations. The ethylamino and methylamido moieties are susceptible to common metabolic reactions.[12][13]

Sources

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - 2-(ethylamino)-n-methylacetamide (C5H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. criver.com [criver.com]

- 7. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 8. onesearch.neu.edu [onesearch.neu.edu]

- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 10. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

The Alpha-Aminoacetamide Scaffold: A Technical Whitepaper on 2-(Ethylamino)-N-methylacetamide Analogs in Medicinal Chemistry

Executive Summary

The compound 2-(ethylamino)-N-methylacetamide (CAS 225229-03-8) represents a foundational pharmacophore in neuropharmacology. While structurally simple, this alpha-aminoacetamide scaffold serves as the molecular chassis for a vast array of central nervous system (CNS) therapeutics, including local anesthetics, anticonvulsants, and monoamine oxidase B (MAO-B) inhibitors. This whitepaper deconstructs the structural logic of the scaffold, explores structure-activity relationship (SAR) derivatization pathways, and outlines self-validating experimental protocols for synthesizing and evaluating these derivatives.

Structural Deconstruction of the Core Scaffold

The core molecule, 2-(ethylamino)-N-methylacetamide ( C5H12N2O ), is characterized by three highly tunable zones that dictate its pharmacokinetic and pharmacodynamic profile:

-

The Amide Terminus (H-Bonding Network): The N-methylamide group acts as both a hydrogen bond donor and acceptor. In its unmodified form, it provides high aqueous solubility but limits blood-brain barrier (BBB) penetration.

-

The Alpha-Carbon Linker (Stereocenter Potential): In the core molecule, the alpha-carbon is unsubstituted (a methylene group). However, functionalizing this position introduces chirality, which is critical for stereoselective binding to target proteins.

-

The Basic Amine (Protonation State): The secondary ethylamino group possesses a pKa of approximately 8.0. At physiological pH (7.4), causality dictates that a significant fraction of the molecule exists in a protonated, cationic state. This cationic form is essential for electrostatic interactions within the intracellular vestibule of ion channels, while the unprotonated fraction ensures sufficient lipophilicity for membrane permeation.

Derivatization Pathways & Structure-Activity Relationships (SAR)

Medicinal chemists exploit the modularity of the alpha-aminoacetamide scaffold to direct the molecule toward specific therapeutic targets.

-

Pathway A: Amide Arylation (Nav Channel Blockers). Replacing the N-methyl group with a bulky aryl ring (e.g., 2,6-dimethylphenyl) drastically increases lipophilicity ( LogP ). This modification, seen in lidocaine analogs, enhances pi-pi stacking within the voltage-gated sodium (Nav) channel pore, shifting the molecule toward local anesthetic and antiarrhythmic activity.

-

Pathway B: Alpha-Carbon Substitution (Anticonvulsants). The introduction of heteroatomic side chains at the alpha-carbon creates chiral anticonvulsants. For example, functionalized aminoacetamides like lacosamide selectively target the slow-inactivated state of Nav channels [1].

-

Pathway C: N-Alkylation/Benzylation (MAO-B Inhibitors). Expanding the ethyl group to a substituted benzyl moiety alters the spatial geometry of the basic amine, dramatically increasing affinity for the MAO-B enzyme cavity, a strategy utilized in anti-Parkinsonian agents like safinamide.